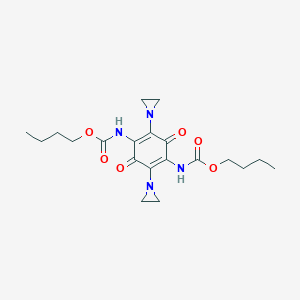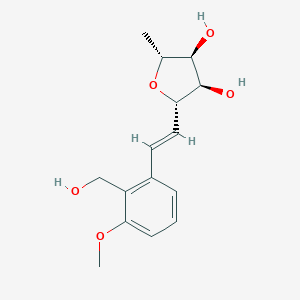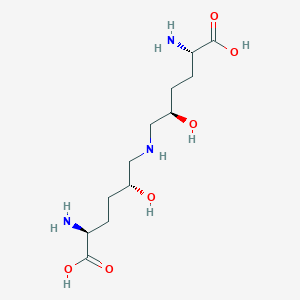
(5R,5'R)-Dihydroxy Lysinonorleucine
Vue d'ensemble
Description
(5R,5'R)-Dihydroxy Lysinonorleucine, also known as DHLNL, is a unique amino acid derivative that has attracted the attention of scientists due to its potential therapeutic applications. DHLNL is a non-proteinogenic amino acid that is formed by the reaction of lysine and α-ketoglutaric acid in the Maillard reaction.
Mécanisme D'action
The mechanism of action of (5R,5'R)-Dihydroxy Lysinonorleucine is not fully understood. However, it has been shown to activate the Nrf2 pathway, which is a key regulator of the antioxidant response. (5R,5'R)-Dihydroxy Lysinonorleucine also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by modulating the NF-κB pathway. These mechanisms of action suggest that (5R,5'R)-Dihydroxy Lysinonorleucine may have therapeutic potential for the treatment of inflammatory diseases and oxidative stress-related disorders.
Effets Biochimiques Et Physiologiques
(5R,5'R)-Dihydroxy Lysinonorleucine has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes, such as superoxide dismutase and catalase. (5R,5'R)-Dihydroxy Lysinonorleucine also reduces inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. Furthermore, (5R,5'R)-Dihydroxy Lysinonorleucine has been shown to improve glucose metabolism and insulin sensitivity, which makes it a potential biomarker for the diagnosis of diabetes and other metabolic disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (5R,5'R)-Dihydroxy Lysinonorleucine in lab experiments include its unique chemical structure and potential therapeutic applications. (5R,5'R)-Dihydroxy Lysinonorleucine is a non-proteinogenic amino acid that is not commonly found in biological systems, which makes it a valuable tool for studying the effects of amino acid derivatives on biological processes. However, the limitations of using (5R,5'R)-Dihydroxy Lysinonorleucine in lab experiments include its low solubility and stability, which can make it difficult to work with.
Orientations Futures
There are several future directions for the study of (5R,5'R)-Dihydroxy Lysinonorleucine. One potential direction is to further investigate its therapeutic potential for the treatment of inflammatory diseases and oxidative stress-related disorders. Another potential direction is to explore its use as a biomarker for the diagnosis of diabetes and other metabolic disorders. Additionally, further studies are needed to elucidate the mechanism of action of (5R,5'R)-Dihydroxy Lysinonorleucine and to optimize its synthesis and purification methods.
Méthodes De Synthèse
The synthesis of (5R,5'R)-Dihydroxy Lysinonorleucine involves the reaction of lysine and α-ketoglutaric acid in the Maillard reaction. The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars or carbonyl compounds. The reaction between lysine and α-ketoglutaric acid leads to the formation of (5R,5'R)-Dihydroxy Lysinonorleucine, which can be isolated and purified using various chromatographic techniques.
Applications De Recherche Scientifique
(5R,5'R)-Dihydroxy Lysinonorleucine has been studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases. (5R,5'R)-Dihydroxy Lysinonorleucine has also been studied for its potential use as a biomarker for the diagnosis of diabetes and other metabolic disorders.
Propriétés
IUPAC Name |
(2S,5R)-2-amino-6-[[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]amino]-5-hydroxyhexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O6/c13-9(11(18)19)3-1-7(16)5-15-6-8(17)2-4-10(14)12(20)21/h7-10,15-17H,1-6,13-14H2,(H,18,19)(H,20,21)/t7-,8-,9+,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COYAOJMPFAKKAM-IMSYWVGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C(CNCC(CCC(C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)[C@H](CNC[C@@H](CC[C@@H](C(=O)O)N)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470971 | |
| Record name | (5R,5'R)-Dihydroxy Lysinonorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R,5'R)-Dihydroxy Lysinonorleucine | |
CAS RN |
869111-52-4 | |
| Record name | (5R,5'R)-Dihydroxy Lysinonorleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



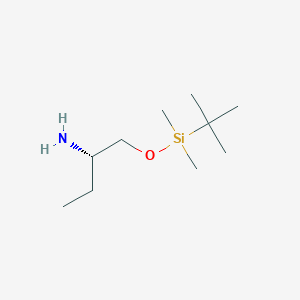
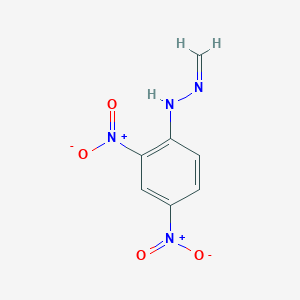
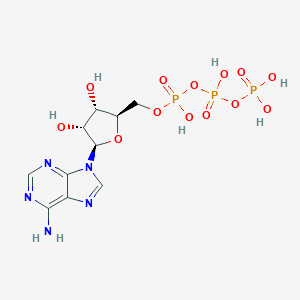
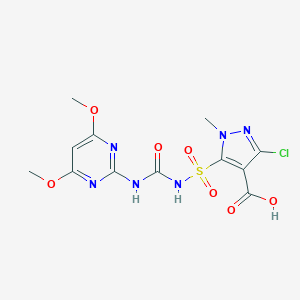
![N-[(E)-(3-Fluorophenyl)methylideneamino]-2,4-dinitroaniline](/img/structure/B143277.png)
